molecular formula C10H10ClNO2 B13625834 7-Chloro-D-Tic-OH

7-Chloro-D-Tic-OH

Cat. No.: B13625834
M. Wt: 211.64 g/mol
InChI Key: JCIOLAVNXSFZSH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-D-Tic-OH is a chemical compound known for its unique properties and applications in various fields. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 7th position and a hydroxyl group makes it a compound of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-D-Tic-OH typically involves the chlorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes. This reaction is carried out under controlled conditions to ensure the selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-D-Tic-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

7-Chloro-D-Tic-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its use in developing new drugs for treating infectious diseases and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Chloro-D-Tic-OH involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, disrupting their normal function and leading to therapeutic effects. For example, it may inhibit the action of certain enzymes involved in the replication of pathogens, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

    7-Chloro-4-aminoquinoline: Known for its antimalarial activity.

    7-Chloroquinoline: Used in the synthesis of various pharmaceuticals.

    7-Chloro-4-hydroxyquinoline: Studied for its antimicrobial properties.

Uniqueness: 7-Chloro-D-Tic-OH stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

(3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1

InChI Key

JCIOLAVNXSFZSH-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](NCC2=C1C=CC(=C2)Cl)C(=O)O

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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